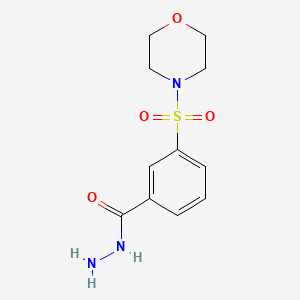

3-(Morpholine-4-sulfonyl)benzohydrazide

Vue d'ensemble

Description

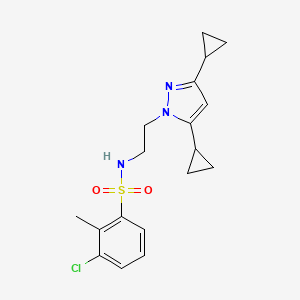

3-(Morpholine-4-sulfonyl)benzohydrazide is a chemical compound with the molecular formula C11H15N3O4S . It has a molecular weight of 285.32 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 3-(Morpholine-4-sulfonyl)benzohydrazide is1S/C11H15N3O4S/c12-13-11(15)9-2-1-3-10(8-9)19(16,17)14-4-6-18-7-5-14/h1-3,8H,4-7,12H2,(H,13,15) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected. Physical And Chemical Properties Analysis

3-(Morpholine-4-sulfonyl)benzohydrazide is a powder that is stored at room temperature . The predicted melting point is 208.18°C, and the predicted boiling point is 490.55°C . The compound has a predicted density of approximately 1.4 g/cm³ and a predicted refractive index of 1.60 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of o-sulfamidotriazobenzenes : Utilizing 1,1'-sulfonylbis(benzotriazole), researchers synthesized various o-sulfamidotriazobenzenes, demonstrating the reactivity of similar sulfonyl compounds like 1-(Morpholine-4-sulfonyl)-1H-benzotriazole under certain conditions (Katritzky et al., 2007).

Alkylation Reactions : Studies on the alkylation reactions of 3-(X-sulfonyl)benzo[a]heptalene-2,4-diols, where X includes morpholin-4-yl, reveal insights into the chemical behavior and potential applications of similar sulfonyl compounds (Rayes et al., 2010).

Antimicrobial and Anticancer Properties

Antimycobacterial Activity : A study on 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides indicates significant in vitro antimycobacterial activity against Mycobacterium tuberculosis, suggesting potential therapeutic applications for related compounds (Raparti et al., 2009).

Antibacterial Agents : Research into the synthesis of 1,3,4-oxadiazol-2yl-4-(morpholin-4yl sulfonyl)benzyl sulfides demonstrates their antibacterial activity, indicating similar potential for 3-(Morpholine-4-sulfonyl)benzohydrazide derivatives (Ur-Rehman et al., 2015).

Anticancer Evaluation : Novel indole-based sulfonohydrazide derivatives containing a morpholine ring, similar in structure to 3-(Morpholine-4-sulfonyl)benzohydrazide, have shown promising inhibition of breast cancer cells, suggesting potential anticancer applications (Gaur et al., 2022).

Molecular Structure and Interaction Studies

Molecular Docking Study : The antimicrobial potency of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, related to 3-(Morpholine-4-sulfonyl)benzohydrazide, was investigated, including molecular docking studies, which can inform the potential of similar compounds (Janakiramudu et al., 2017).

NMR Spectroscopic Study : The ring inversion dynamics in N-sulfonyl morpholines were explored using NMR spectroscopy, providing valuable information about the structural properties and stability of related compounds (Modarresi-Alam et al., 2009).

Safety And Hazards

The safety information for 3-(Morpholine-4-sulfonyl)benzohydrazide indicates that it has several hazard statements: H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Propriétés

IUPAC Name |

3-morpholin-4-ylsulfonylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4S/c12-13-11(15)9-2-1-3-10(8-9)19(16,17)14-4-6-18-7-5-14/h1-3,8H,4-7,12H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIFKKUOURUDNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Morpholine-4-sulfonyl)benzohydrazide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]propanamide](/img/structure/B2911033.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)ethan-1-one](/img/structure/B2911034.png)

![5-[(6-amino-9H-purin-9-yl)methyl]furan-2-carboxylic acid](/img/structure/B2911037.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chlorobenzamide](/img/structure/B2911039.png)

![1-((2-chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2911040.png)

![Isopropyl 3-(3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)-3-oxopropanoate](/img/structure/B2911044.png)

![Ethyl 3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpropanoate](/img/structure/B2911050.png)

![2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2911053.png)